(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CNS pharmacology stereochemistry 1-aminotetralin SAR

(R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS free base: 1213852-80-2; CAS hydrochloride salt: 2061996-69-6) is a chiral 1-aminotetralin derivative bearing a bromine atom at the 5-position and a methoxy group at the 6-position of the tetrahydronaphthalene scaffold. The compound possesses a single stereogenic center at C-1 in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1213307-14-2) and racemic mixtures (CAS 1337210-25-9).

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
Cat. No. B13094497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(CCC2)N)Br
InChIInChI=1S/C11H14BrNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m1/s1
InChIKeyKHNDQNFRCRMNHI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Chiral Aminotetralin Procurement & Differentiation Guide


(R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS free base: 1213852-80-2; CAS hydrochloride salt: 2061996-69-6) is a chiral 1-aminotetralin derivative bearing a bromine atom at the 5-position and a methoxy group at the 6-position of the tetrahydronaphthalene scaffold . The compound possesses a single stereogenic center at C-1 in the (R)-configuration, distinguishing it from its (S)-enantiomer (CAS 1213307-14-2) and racemic mixtures (CAS 1337210-25-9) . Predicted physicochemical properties for the free base include a pKa of 9.33 ± 0.20, logP of 2.79, and density of 1.391 ± 0.06 g/cm³ . The hydrochloride salt form (MW 262.57) offers enhanced aqueous solubility and ambient-temperature storage stability compared to the free base . As a member of the 1-aminotetralin class—distinct from the more extensively studied 2-aminotetralins—this compound occupies a structurally defined chemical space relevant to central nervous system (CNS) receptor ligand design [1].

Why Generic Substitution Fails for (R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


In-class aminotetralin compounds cannot be freely interchanged without risking altered pharmacological outcomes. The 1-aminotetralin scaffold exhibits stereochemistry-dependent biological activity: classical Pfizer structure-activity relationship (SAR) studies demonstrated that (R)-enantiomers of disubstituted 1-aminotetralins selectively retain conditioned emotional response (CER) suppression and α-adrenergic blocking properties, while (S)-enantiomers preferentially mediate tetrabenazine reversal and anticataleptic effects [1]. Furthermore, the specific 5-bromo-6-methoxy regiochemical pattern is structurally distinct from the 6-bromo-7-methoxy and 8-bromo-7-methoxy regioisomers, each of which presents a different spatial orientation of halogen and ether substituents relative to the amine pharmacophore, leading to divergent receptor recognition profiles . The hydrochloride salt form confers measurable solubility and handling advantages over the free base . These accumulated differences mean that substituting a racemate, opposite enantiomer, regioisomer, or different salt form introduces uncontrolled variables into receptor binding, functional assays, and synthetic derivatization workflows.

Quantitative Differentiation Evidence: (R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Stereochemical Differentiation: (R)-Enantiomer vs. (S)-Enantiomer CNS Activity Profile

In a foundational SAR study of 5,8-disubstituted 1-aminotetralins, resolution of racemic mixtures produced a clear-cut separation of biological activities: the (R)-enantiomers selectively retained suppression of conditioned emotional response (CER) and α-adrenergic blocking properties, whereas the (S)-enantiomers mediated tetrabenazine reversal and anticataleptic effects [1]. This stereochemical divergence is corroborated by a separate study demonstrating that (R)- but not (S)-1-aminotetraline derivatives reversed the epinephrine pressor response in dogs, confirming stereospecific α-adrenergic receptor blockade [2]. Although these specific assays were conducted on close structural analogs (5,8-disubstituted rather than 5,6-disubstituted 1-aminotetralins), the stereochemical principle—that the (R) configuration at C-1 is associated with α-blockade and anxiolytic-like CER suppression—provides class-level predictive value for the target compound.

CNS pharmacology stereochemistry 1-aminotetralin SAR adrenergic receptor

Physicochemical Differentiation: logP Comparison vs. Des-Methoxy Analog

The target compound's free base (CAS 1213852-80-2) has a predicted logP of 2.79, reflecting the combined lipophilic contributions of the bromine and methoxy substituents . In contrast, the des-methoxy analog (R)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 2061996-69-6, the same CAS as the HCl salt of a different free base lacking the 6-methoxy group) has a predicted logP of 3.21 and a reduced topological polar surface area (TPSA) of 26.02 Ų, with only 1 hydrogen bond acceptor versus 2 for the target compound . The ~0.4 logP unit decrease and additional hydrogen bond acceptor in the target compound indicate moderately reduced lipophilicity coupled with enhanced hydrogen-bonding capacity—parameters that directly influence CNS penetration potential, aqueous solubility, and off-target binding promiscuity according to established medicinal chemistry guidelines (Lipinski, CNS MPO scoring). The target compound's pKa of 9.33 ± 0.20 further places it in the basic amine range, ensuring >99% ionization at physiological pH, which impacts salt selection and formulation strategy.

lipophilicity physicochemical property logP blood-brain barrier drug design

Regioisomeric Differentiation: 5-Bromo-6-methoxy vs. 6-Bromo-7-methoxy Substitution Pattern

The 5-bromo-6-methoxy substitution pattern positions the electron-withdrawing bromine atom ortho to the C-1 amine-bearing carbon and the electron-donating methoxy group para to the amine, creating a unique electronic environment on the aromatic ring . By contrast, the 6-bromo-7-methoxy regioisomer (CAS 1335578-53-4) shifts both substituents one position away from the amine-bearing carbon, altering the electrostatic potential map accessible to receptor binding pockets . Literature SAR for structurally related β-carboline and tetrahydro-β-carboline series demonstrates that the position of bromo and methoxy substituents on the aromatic ring dramatically modulates affinity at serotonin 5-HT2A and 5-HT2C receptors, with certain 8-substituted bromo derivatives displaying enhanced binding affinity relative to unsubstituted parents, while methoxy-substituted derivatives at different positions yielded affinities comparable to unsubstituted parents [1]. This regioisomer-sensitive SAR principle, established in a closely related heterocyclic system, supports the expectation that the 5-bromo-6-methoxy pattern will produce a receptor interaction profile distinct from that of the 6-bromo-7-methoxy or 8-bromo-7-methoxy regioisomers.

regioisomerism substitution pattern receptor selectivity dopamine receptor serotonin receptor

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Handling and Solubility

The hydrochloride salt (CAS 2061996-69-6, MW 262.57) offers practical advantages over the free base (CAS 1213852-80-2, MW 256.14) for laboratory and scale-up applications. The free base has a predicted pKa of 9.33 ± 0.20 , indicating that at neutral pH the amine is >99% protonated; the hydrochloride salt pre-delivers this ionized form, enhancing aqueous solubility. Vendors specify the HCl salt at 95% purity (Sigma-Aldrich) to 97-98% purity (Chemscene, CymitQuimica) , with storage at 4°C in sealed containers away from moisture, reflecting controlled quality specifications. The free base, by contrast, has a predicted logP of 2.79 and limited aqueous solubility characteristic of neutral amines, requiring organic co-solvents (ethanol, dichloromethane) [1] for dissolution in biological assay buffers, which introduces solvent exposure variables. The HCl salt's ambient storage tolerance (Sigma-Aldrich specifies ambient storage) also reduces cold-chain logistics burden compared to more thermally labile aminotetralin derivatives.

salt form hydrochloride aqueous solubility storage stability formulation

Enantiomeric Purity Determinants: Chiral HPLC Resolution Feasibility vs. Racemate Procurement

Procurement of the single (R)-enantiomer rather than the racemate eliminates the need for in-house chiral resolution. Literature precedent for methoxytetrahydronaphthalene derivatives demonstrates that enantiomeric separations can be achieved on amylose-based chiral stationary phases (CSPs) and β-cyclodextrin-bonded columns, with baseline resolution reported for structurally related melatoninergic tetrahydronaphthalenic ligands [1][2]. However, such separations require dedicated chiral HPLC infrastructure, method development time, and result in 50% mass loss from the undesired enantiomer. The target compound is commercially supplied as the single (R)-enantiomer at ≥95% purity (Sigma-Aldrich) and 98% purity (Leyan, Chemscene) , bypassing these costs. The racemic mixture (CAS 1337210-25-9) is also commercially available but introduces enantiomeric ambiguity into downstream biological assays—particularly problematic given the established stereochemical divergence of 1-aminotetralin pharmacology [3].

chiral purity enantiomeric excess chiral HPLC quality control procurement specification

Best Application Scenarios for (R)-5-Bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


CNS Receptor SAR Programs Requiring Stereochemically Defined 1-Aminotetralin Scaffolds

Medicinal chemistry teams investigating structure-activity relationships at serotonin (5-HT), dopamine (D2/D3), or adrenergic (α1/α2) receptors can deploy this (R)-enantiomer as a chiral building block or tool compound. The established class-level SAR demonstrating that (R)-1-aminotetralins preferentially engage α-adrenergic blockade and CER suppression [1] provides a rational starting point for lead optimization. The 5-bromo-6-methoxy pattern offers a distinct electronic profile, with the bromine serving as a synthetic handle for cross-coupling diversification (Suzuki, Buchwald-Hartwig) and the methoxy group modulating lipophilicity (logP 2.79) .

Dopamine D2/D3 Receptor Ligand Design Differentiated from 2-Aminotetralin Chemotypes

Unlike the extensively studied 2-aminotetralin class (e.g., 5-SAT, 7-SAT chemotypes showing Ki ≤ 25 nM at 5-HT1A/1B/1D receptors [2]), 1-aminotetralins occupy a distinct conformational space relative to the amine pharmacophore. The (R)-5-bromo-6-methoxy substitution pattern provides a scaffold for exploring D2/D3 versus 5-HT receptor selectivity, leveraging the predicted pKa of 9.33 and hydrogen-bonding capacity (2 HBA) to modulate receptor subtype engagement. Procurement of the single enantiomer avoids confounding stereochemical variables in dose-response and functional selectivity (biased agonism) assays.

Chiral Intermediate for Asymmetric Synthesis of CNS Drug Candidates

The compound serves as a chiral 1-aminotetralin building block with a bromine atom at the 5-position enabling palladium-catalyzed cross-coupling for rapid analog generation. The (R)-configuration at C-1 is locked, providing enantiomerically enriched downstream products without additional resolution steps. The hydrochloride salt form (CAS 2061996-69-6) with 95-98% purity and ambient or 4°C storage stability supports multi-step synthetic sequences in medicinal chemistry laboratories. The 5-bromo-6-methoxy tetralone precursor (CAS 26231-23-2) is also commercially available [3], enabling independent verification of synthetic routes.

Regioisomer-Controlled Neuropharmacological Probe Development

For research programs requiring precise spatial arrangement of aromatic substituents, the 5-bromo-6-methoxy regioisomer provides a structurally defined probe distinct from the 6-bromo-7-methoxy and 8-bromo-7-methoxy alternatives. Evidence from analogous β-carboline series demonstrates that bromo substituent position can modulate 5-HT2A/2C receptor affinity [4], supporting the rationale that regioisomer selection is critical for target engagement studies. The compound's combination of an ortho-bromine (relative to C-1 amine) and para-methoxy group creates a unique electrostatic surface that differentiates it from all other commercially available bromo-methoxy-1-aminotetralin regioisomers .

Quote Request

Request a Quote for (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.